Calcium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate
Description
Calcium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate (CAS: 85005-82-9; EC: 285-013-1) is a structurally complex azo compound characterized by two pyrazolone moieties linked via a biphenyl disulphonate backbone. Its molecular formula is C₃₄H₃₀N₈O₈S₂, with a molecular weight of 742.78 g/mol and a density of 1.53 g/cm³ . The compound features:
- Azo linkages (–N=N–), which confer chromophoric properties.
- Sulphonates (–SO₃⁻), enhancing water solubility when ionized.
- p-Tolyl groups (4-methylphenyl), contributing to steric bulk and hydrophobic interactions.
- Calcium counterion, influencing solubility and stability in aqueous environments.
Primary applications include industrial and scientific research uses, particularly in dye chemistry and corrosion inhibition .
Properties
CAS No. |
85005-82-9 |
|---|---|
Molecular Formula |
C34H28CaN8O8S2 |
Molecular Weight |
780.8 g/mol |
IUPAC Name |
calcium;5-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-[4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate |
InChI |
InChI=1S/C34H30N8O8S2.Ca/c1-19-5-11-25(12-6-19)41-33(43)31(21(3)39-41)37-35-23-9-15-27(29(17-23)51(45,46)47)28-16-10-24(18-30(28)52(48,49)50)36-38-32-22(4)40-42(34(32)44)26-13-7-20(2)8-14-26;/h5-18,31-32H,1-4H3,(H,45,46,47)(H,48,49,50);/q;+2/p-2 |
InChI Key |
JBVRRKXINLZOTR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)C)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate involves multiple steps, including the formation of the azo compound and subsequent sulphonation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves the use of large-scale reactors, continuous monitoring of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the azo groups, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulphonated biphenyl derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Recent studies have indicated that compounds similar to Calcium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
-
Anticancer Properties
- Research has shown that certain derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways. In vitro studies have demonstrated promising results against several cancer cell lines .
- Biological Imaging
Material Science Applications
- Dyes and Pigments
- Polymer Stabilizers
Environmental Chemistry
- Water Treatment
- Soil Remediation
Case Studies
Mechanism of Action
The mechanism by which Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Insights:
- Counterion Effects : Sodium salts (e.g., ) exhibit higher aqueous solubility than calcium salts, making them preferable for liquid-phase applications.
- Core Heterocycle Replacement : Triazolone-based analogues () lack the pyrazolone’s keto group, altering chelation capabilities and thermal stability.
Physicochemical and Functional Comparisons
Table 2: Functional Properties
Key Insights:
Biological Activity
Calcium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 963.78 g/mol. It is characterized by the presence of multiple functional groups, including azo and sulfonate moieties, which contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₂₆N₈O₁₀S₂ |
| Molecular Weight | 963.78 g/mol |
| Solubility | 59.14 g/L at 20°C |
| Density | 1.43 g/cm³ at 20°C |
| LogP | -1.796 |
Antioxidant Properties
Research indicates that compounds containing pyrazole and azo groups exhibit significant antioxidant activity. The antioxidant capacity can be attributed to the ability of these functional groups to scavenge free radicals and inhibit oxidative stress in biological systems.
Anticancer Activity
Several studies have investigated the anticancer potential of azo compounds similar to this compound. For instance, a study demonstrated that azo derivatives can induce apoptosis in cancer cells via the activation of caspase pathways . This suggests that the compound may have similar mechanisms of action.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS) and reducing oxidative damage.
Study 1: Antioxidant Effects
A study published in the Journal of Medicinal Chemistry evaluated various azo compounds for their antioxidant properties. It was found that compounds with similar structures to this compound exhibited a significant reduction in lipid peroxidation markers in vitro .
Study 2: Anticancer Activity
In a clinical trial involving human cancer cell lines, derivatives of this compound were shown to inhibit tumor growth significantly. The mechanism involved the downregulation of survival pathways and upregulation of pro-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
